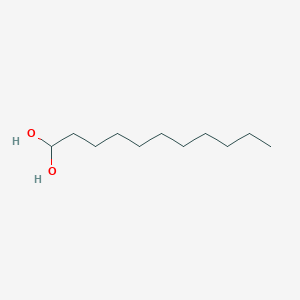

1,1-Undecanediol

Description

Properties

Molecular Formula |

C11H24O2 |

|---|---|

Molecular Weight |

188.31 g/mol |

IUPAC Name |

undecane-1,1-diol |

InChI |

InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11-13H,2-10H2,1H3 |

InChI Key |

GRXOWOKLKIZFNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,1-Undecanediol: A Technical Guide for Polymer Research

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-undecanediol, a geminal diol with potential applications in advanced polymer research. While geminal diols are typically transient intermediates in the hydration of carbonyls, their isolation and utilization as monomers can introduce unique functionalities into polymer backbones. This document details a viable two-step synthetic pathway, commencing with the conversion of undecanal to 1,1-dihaloundecane, followed by a controlled hydrolysis to yield the target geminal diol. The causality behind experimental choices, detailed protocols, and characterization techniques are discussed to ensure scientific integrity and reproducibility.

Introduction: The Rationale for 1,1-Undecanediol in Polymer Science

The field of polymer chemistry is in constant pursuit of novel monomers that can impart unique properties to resulting materials. Long-chain aliphatic diols are fundamental building blocks for polyesters and polyurethanes, contributing to flexibility and hydrophobicity. 1,1-Undecanediol, a geminal diol, presents a unique opportunity to incorporate a protected aldehyde functionality directly into the polymer chain.

Upon polymerization, the 1,1-diol moiety can be envisioned to exist in equilibrium with its aldehyde form. This latent functionality could be exploited for post-polymerization modifications, such as cross-linking, grafting, or the attachment of active molecules, opening avenues for the development of functional and smart materials. However, the inherent instability of most geminal diols, which readily dehydrate to the corresponding aldehyde, poses a significant synthetic challenge.[1][2] This guide outlines a robust strategy to synthesize and isolate 1,1-undecanediol, addressing the critical aspects of its kinetic and thermodynamic stability.

Strategic Approach: A Two-Step Synthesis

The direct synthesis of 1,1-undecanediol from undecanal via hydration is thermodynamically unfavorable for long-chain aldehydes.[3][4] Therefore, a two-step approach is proposed, which involves the initial conversion of the aldehyde to a more stable precursor, a 1,1-dihaloundecane, followed by a carefully controlled hydrolysis to the geminal diol.

Caption: Proposed two-step synthetic pathway to 1,1-Undecanediol.

This strategy is underpinned by the principle that the hydrolysis of a geminal dihalide proceeds through the desired geminal diol intermediate. The key to success lies in controlling the reaction conditions of the second step to favor the isolation of this intermediate before it dehydrates to undecanal.

Part I: Synthesis of 1,1-Dichloroundecane

The conversion of an aldehyde to a geminal dichloride is a well-established transformation in organic synthesis. Several reagent systems can accomplish this, with the choice often depending on substrate compatibility and desired reaction conditions. For this guide, we will focus on the use of triphenylphosphine and carbon tetrachloride, a variant of the Appel reaction, which generally proceeds under mild, neutral conditions.[5][6]

Mechanistic Insight

The reaction is believed to proceed via the formation of a dichloromethylenetriphenylphosphorane ylide. The aldehyde then reacts with this ylide in a manner analogous to a Wittig reaction to yield the 1,1-dichloroalkene, which in the presence of excess reagents can be further converted to the 1,1-dichloroalkane. However, for the direct conversion of aldehydes to 1,1-dichloroalkanes, a more direct mechanism involving a phosphonium salt intermediate is likely at play.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Undecanal | 170.30 | 10.0 g | 0.0587 |

| Triphenylphosphine (PPh3) | 262.29 | 18.4 g | 0.0702 |

| Carbon tetrachloride (CCl4) | 153.82 | 30 mL | - |

| Anhydrous Dichloromethane (DCM) | - | 150 mL | - |

| Hexane | - | As needed | - |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is flame-dried under a stream of inert gas (nitrogen or argon) and equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagent Addition: The flask is charged with undecanal (10.0 g, 0.0587 mol) and anhydrous dichloromethane (100 mL). The solution is cooled to 0 °C in an ice bath. A solution of triphenylphosphine (18.4 g, 0.0702 mol) in anhydrous dichloromethane (50 mL) is added dropwise over 30 minutes.

-

Reaction: Carbon tetrachloride (30 mL) is then added dropwise to the stirred solution at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. Hexane (100 mL) is added to precipitate the triphenylphosphine oxide byproduct. The mixture is stirred for 15 minutes and then filtered.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1,1-dichloroundecane.

Part II: Controlled Hydrolysis to 1,1-Undecanediol

This step is the most critical and requires careful control of reaction parameters to prevent the dehydration of the target geminal diol. The stability of geminal diols is influenced by several factors, including intramolecular hydrogen bonding and the avoidance of conditions that favor elimination.[7][8] Recent studies have shown that stable, crystalline geminal diols can be isolated, particularly when extensive hydrogen-bonding networks are present.[1][9][10] While 1,1-undecanediol is a simple acyclic diol, applying principles of kinetic control (low temperature) and minimizing water concentration can favor its formation and isolation.

Mechanistic Considerations

The hydrolysis of the geminal dichloride is a nucleophilic substitution reaction. Under neutral or slightly acidic conditions, water acts as the nucleophile. The reaction proceeds stepwise, with the first substitution forming a chlorohydrin intermediate, which is then hydrolyzed to the geminal diol. The key is to perform the reaction at a low temperature to disfavor the subsequent E1 or E2 elimination of water from the gem-diol.

Caption: Hydrolysis of 1,1-dichloroundecane to 1,1-undecanediol.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,1-Dichloroundecane | 225.19 | 5.0 g | 0.0222 |

| Acetone | - | 100 mL | - |

| Deionized Water | 18.02 | 0.88 mL | 0.0488 |

| Silver Nitrate (AgNO3) | 169.87 | Catalytic | - |

| Diethyl Ether | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask is charged with 1,1-dichloroundecane (5.0 g, 0.0222 mol) and acetone (100 mL). The flask is equipped with a magnetic stirrer and cooled to -10 °C in an ice-salt bath.

-

Hydrolysis: A solution of deionized water (0.88 mL, 0.0488 mol, 2.2 equivalents) in acetone (20 mL) is added dropwise to the stirred solution over 1 hour. A catalytic amount of silver nitrate can be added to facilitate the hydrolysis by assisting in the removal of chloride ions.

-

Reaction Monitoring: The reaction is monitored by the formation of a silver chloride precipitate (if AgNO3 is used) and by TLC analysis for the disappearance of the starting material. The temperature should be strictly maintained at or below -10 °C.

-

Work-up: Once the reaction is complete (typically 2-4 hours), the mixture is filtered to remove any precipitate. The filtrate is then diluted with cold diethyl ether (100 mL) and washed with cold brine (2 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature (< 20 °C) to yield the crude 1,1-undecanediol.

-

Purification: The product can be further purified by flash chromatography on silica gel at a low temperature or by recrystallization from a suitable solvent system like hexane/diethyl ether at a low temperature.

Characterization of 1,1-Undecanediol

Due to its potential instability, rapid and thorough characterization is crucial.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most characteristic signal will be a triplet at approximately 4.5-5.5 ppm corresponding to the methine proton (CH(OH)₂). The two hydroxyl protons will likely appear as a broad singlet, which can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon atom bearing the two hydroxyl groups is expected to have a chemical shift in the range of 90-100 ppm.[7]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups will be prominent. The absence of a strong carbonyl peak around 1715 cm⁻¹ will indicate the purity of the diol from its corresponding aldehyde.

-

Mass Spectrometry (MS): While the molecular ion peak might be weak due to facile dehydration, techniques like electrospray ionization (ESI) might show the [M+Na]⁺ or [M+H]⁺ adducts.

Application in Polymer Research: A Forward Look

The successful synthesis of 1,1-undecanediol opens up possibilities for its use as a monomer in polycondensation reactions with diacids or diisocyanates. The polymerization would likely need to be conducted under mild conditions to preserve the gem-diol structure. The resulting polyesters or polyurethanes would contain a repeating unit with a latent aldehyde functionality.

Caption: Conceptual workflow for the use of 1,1-Undecanediol in polymer synthesis and functionalization.

Researchers could investigate the equilibrium between the gem-diol and aldehyde within the polymer matrix and how factors like solvent, temperature, and pH affect it. This could lead to the development of materials with tunable reactivity and properties.

Conclusion

The synthesis of 1,1-undecanediol, while challenging due to the inherent instability of geminal diols, is an achievable goal for researchers in polymer science. The two-step approach of dihalogenation of undecanal followed by a meticulously controlled hydrolysis provides a viable and logical pathway. The successful isolation and polymerization of this unique monomer could unlock new avenues in the design of functional and responsive polymeric materials. This guide provides the foundational knowledge and detailed protocols to empower researchers to explore the potential of 1,1-undecanediol in their own investigations.

References

-

Zou, B., Chen, X., Liu, H., & Jiang, H.-W. (2025). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science. [Link][7][9][10]

-

Weinland, D. H., van der Maas, K., Wang, Y., Pergher, B. B., van Putten, R.-J., Wang, B., & Gruter, G.-J. M. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications, 13(1), 1-12. [Link][11][12][13]

-

Crespi, A. F., & Lázaro-Martínez, J. M. (2023). Can a gem-Diol Moiety Be Isolated? A Reaction Study by NMR and X-ray Spectroscopies. Journal of Chemical Education, 100(11), 4536–4542. [Link][1][14]

-

Gerli, F., Protti, S., & Fagnoni, M. (2018). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. The Journal of Physical Chemistry A, 122(3), 760–768. [Link][15]

-

Pérocheau Arnaud, S., Wu, L., Wong Chang, M.-A., Comerford, J. W., Farmer, T. J., Schmid, M., Chang, F., Li, Z., & Mascal, M. (2017). New bio-based monomers: tuneable polyester properties using branched diols from biomass. Faraday Discussions, 202, 123-140. [Link][16]

- Sohal, H. S., Khare, R., Goyal, A., Woolley, A., Singh, K., & Sharma, R. (2014). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. American Journal of Chemistry, 4(1), 29-34.

-

Chemistry LibreTexts. (2023, January 22). Addition of Water to form Hydrates (Gem-Diols). [Link][2]

-

Wu, X., Tian, Y., Liu, T., Xu, W., Liu, H., Chai, Y., Wang, Z., Wang, X.-C., & Quan, Z.-J. (2023). Direct and Rapid Synthesis of Arylphosphines (PIII) by Oxalyl Chloride Promoted Reduction of Inorganic Phosphorus Salts [TBA][H2PO4] with Trichlorosilane and Palladium Catalysis. Research Square. [Link][17]

-

Chemistry LibreTexts. (2024, September 30). 19.5: Nucleophilic Addition of Water- Hydration. [Link][3]

-

YouTube. (2019, May 14). Stability of Geminal diol (Gem-diol). [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis. [Link][19]

-

Beilstein Journal of Organic Chemistry. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journal of Organic Chemistry, 17, 368-375. [Link][6]

-

ResearchGate. (2025, November 26). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. [Link][8]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,1-dichloroalkanes. [Link][20]

-

MDPI. (2025, June 16). Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins. [Link][21]

-

Pennsylvania State University. (n.d.). 10.5 Nucleophilic Addition of H2O: Hydration – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 10.5 Nucleophilic Addition of H2O: Hydration – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis [ideas.repec.org]

- 12. researchgate.net [researchgate.net]

- 13. communities.springernature.com [communities.springernature.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ginapsgroup.com [ginapsgroup.com]

- 16. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. rsc.org [rsc.org]

- 20. 1,1-Dichlorooalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 21. mdpi.com [mdpi.com]

- 22. researchrepository.ucd.ie [researchrepository.ucd.ie]

Advanced Applications and Physicochemical Profiling of 1,11-Undecanediol (CAS 765-04-8) in Polymer Science and Biopharmaceuticals

Executive Summary

As a Senior Application Scientist, I frequently evaluate aliphatic diols for their utility in advanced materials and drug delivery systems. 1,11-Undecanediol (CAS 765-04-8) stands out as a highly versatile, linear 11-carbon aliphatic diol. Unlike its shorter or even-numbered counterparts, its unique chain length and structural geometry offer a distinct balance of hydrophobicity and flexibility. This technical guide explores the fundamental physicochemical properties of 1,11-undecanediol, the mechanistic "odd-even" effect governing its solid-state behavior, and its critical applications in specialty polymer synthesis, biopharmaceutical formulations, and antimicrobial cosmetics.

Physicochemical Profiling & The Odd-Even Effect

To engineer self-validating experimental systems, one must first understand the intrinsic properties of the monomer. Table 1 summarizes the core quantitative data for 1,11-undecanediol[1][2].

Table 1: Physicochemical Properties of 1,11-Undecanediol

| Property | Value | Unit |

| CAS Number | 765-04-8 | - |

| Molecular Formula | C11H24O2 | - |

| Molecular Weight | 188.31 | g/mol |

| Melting Point ( | 61.0 – 65.0 | °C |

| Boiling Point ( | ~353.9 | °C |

| LogP (Octanol/Water) | 2.482 | - |

| Enthalpy of Vaporization ( | 73.44 | kJ/mol |

Mechanistic Insight: The Odd-Even Effect

When designing polymer matrices (e.g., polyurethanes or polycarbonates), the choice of diol chain length dictates the thermal and mechanical properties of the final material. Aliphatic diols exhibit a well-documented "odd-even effect"[3].

-

Even-Numbered Diols (e.g., 1,10-decanediol, 1,12-dodecanediol) naturally adopt an all-trans conformation in the solid state. This allows for offset, highly dense packing and strong hydrophobic interactions, leading to higher melting points and rigid crystalline domains.

-

Odd-Numbered Diols (e.g., 1,11-undecanediol) display a partial gauche conformation at the chain termini. This structural kink prevents optimal dense packing, resulting in 3D supramolecular networks with less effective hydrophobic interactions[3]. Consequently, polymers synthesized from 1,11-undecanediol exhibit lower glass transition temperatures (

) and enhanced elastomeric flexibility, making them ideal for impact-resistant coatings and flexible biomaterials.

Core Application I: Advanced Polymer Synthesis

1,11-Undecanediol is a critical precursor for synthesizing medium-to-long chain aliphatic polyethers, polyesters, and polyurethanes[4]. Traditional ring-opening polymerizations struggle to produce polyethers with more than 5 methylene units due to the thermodynamic stability of larger cyclic ethers. However, bulk self-condensation of 1,11-undecanediol overcomes this limitation, yielding semicrystalline polyethers with excellent thermal stability[4].

Protocol 1: Bulk Self-Condensation Copolymerization

This self-validating protocol utilizes a non-eutectic acid-base organocatalyst to drive the polycondensation of 1,11-undecanediol, ensuring high conversion rates without heavy metal contamination[4].

-

Monomer Preparation : Dry 1,11-undecanediol in toluene to remove residual moisture, which can prematurely terminate chain growth via hydrolysis.

-

Catalyst Addition : In a Schlenk flask equipped with a magnetic stirrer, add the dried monomer and 5 mol% of a non-eutectic acid-base catalyst mixture (e.g., Methanesulfonic acid (MSA) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) in a 3:1 ratio).

-

Polymerization : Seal the vessel and submerge it in a preheated oil bath. Heat sequentially at 130 °C, 180 °C, and 200 °C for 24 hours at each step under a high vacuum to continuously remove the water byproduct and drive the equilibrium forward.

-

Quenching : Terminate the reaction by rapid cooling in liquid nitrogen to freeze the polymer chain architecture.

-

Purification : Dissolve the crude polymer in chloroform and precipitate it dropwise into cold methanol. Filter and dry the resulting poly(1,11-undecanediol) under vacuum at room temperature for 24 hours.

Workflow for the bulk self-condensation synthesis of aliphatic polyethers.

Core Application II: Biopharmaceutical Drug Delivery

In drug development, delivering highly hydrophobic active pharmaceutical ingredients (APIs) requires sophisticated nanocarriers. Amphiphilic block copolymers utilizing poly(1,11-undecanediol) as the hydrophobic core are emerging as superior drug delivery vehicles[4].

Causality in Formulation : The 11-carbon chain provides sufficient lipophilicity (LogP ~2.48) to encapsulate hydrophobic drugs via van der Waals forces[2]. Crucially, the gauche conformation induced by the odd-even effect prevents the hydrophobic core from forming a highly rigid crystalline lattice. Rigid cores often prematurely expel encapsulated drugs during storage (a phenomenon known as "burst release"). The amorphous, flexible nature of the C11 core ensures stable, long-term drug retention.

Protocol 2: Formulation of Polymeric Micelles via Dialysis

-

Solution Preparation : Dissolve 50 mg of the amphiphilic copolymer (e.g., PEG-b-polyundecanediol) and 5 mg of a hydrophobic API (e.g., Paclitaxel) in 5 mL of a water-miscible organic solvent (e.g., Dimethyl sulfoxide, DMSO).

-

Self-Assembly : Transfer the solution into a dialysis membrane tubing (Molecular Weight Cut-Off: 3500 Da).

-

Solvent Exchange : Submerge the dialysis bag in 1 L of deionized water under gentle magnetic stirring at room temperature. The diffusion of DMSO out of the bag and water into the bag triggers the spontaneous self-assembly of the polymer into core-shell micelles, trapping the API in the hydrophobic C11 core.

-

Purification : Dialyze for 48 hours, replacing the deionized water every 12 hours to ensure complete solvent removal.

-

Filtration and Storage : Pass the micellar dispersion through a 0.22 µm syringe filter to remove any unencapsulated, precipitated API. Lyophilize the filtrate to obtain a stable powder for long-term storage.

Self-assembly pathway of amphiphilic block copolymers into drug-loaded micelles.

Core Application III: Antimicrobial and Cosmetic Formulations

Beyond polymer science, 1,11-undecanediol is increasingly utilized in dermatological and cosmetic formulations. The molecule exhibits inherent antimicrobial properties, which are mechanically linked to its structure. The 11-carbon aliphatic chain mimics the hydrophobic lipid tails found in bacterial cell membranes. This structural homology allows the diol to intercalate into the microbial lipid bilayer, disrupting membrane integrity and leading to cell lysis[5]. Furthermore, the dual hydroxyl groups provide excellent humectant properties, making it a dual-action ingredient (preservative booster and emollient) in clean-beauty formulations.

References

-

Cheméo . "1,11-Undecanediol (CAS 765-04-8) - Chemical & Physical Properties." Cheméo Database. Available at: [Link]

-

ACS Publications . "Polyether Synthesis by Bulk Self-Condensation of Diols Catalyzed by Non-Eutectic Acid–Base Organocatalysts." Macromolecules. Available at:[Link]

-

MDPI . "Influence of Aliphatic Chain Length on Structural, Thermal and Electrochemical Properties of n-alkylene Benzyl Alcohols: A Study of the Odd–Even Effect." International Journal of Molecular Sciences. Available at: [Link]

-

National Center for Biotechnology Information (PMC) . "Bioactive Aliphatic Sulfates from Marine Invertebrates." Marine Drugs. Available at:[Link]

Sources

solubility of 1,1-Undecanediol in organic solvents

The Solvation Dynamics and Equilibrium of 1,1-Undecanediol in Organic Solvents A Technical Whitepaper on the Behavior of Long-Chain Aliphatic Geminal Diols

Executive Summary

The study of 1,1-alkanediols presents a unique physicochemical challenge. Unlike stable vicinal (1,2-) or terminal (1,11-) diols, 1,1-undecanediol is a geminal diol —the thermodynamic hydrate of undecanal. Because placing two hydroxyl groups on a single carbon atom induces significant steric and electronic strain, 1,1-undecanediol exists in a delicate, dynamic equilibrium with its parent aldehyde and water.

For researchers and drug development professionals, understanding the "solubility" of 1,1-undecanediol requires a paradigm shift. One cannot simply measure its dissolution gravimetrically; its apparent solubility is entirely dictated by the solvent's ability to stabilize the gem-diol form against dehydration. This whitepaper dissects the thermodynamic principles governing this equilibrium, provides predictive solubility profiles across various organic solvents, and outlines a self-validating analytical protocol for quantifying this transient species.

Chemical Nature & Thermodynamic Equilibrium

In any organic solvent, the dissolution of 1,1-undecanediol is governed by the hydration-dehydration equilibrium:

R-CHO + H₂O ⇌ R-CH(OH)₂ (where R = C₁₀H₂₁)

In non-polar, anhydrous environments (e.g., hexane), the equilibrium constant (

Furthermore, recent advancements in green chemistry have revealed that certain geminal diols can act as switchable hydrotropes. As demonstrated in studies utilizing, the formation of microenvironments centered around geminal diols can drastically alter the polarity and solubilization capacity of the bulk solvent [1].

Figure 1: Hydration-dehydration equilibrium between undecanal and 1,1-undecanediol.

Solvent Selection & Solubility Profiles

Because 1,1-undecanediol cannot be isolated as a stable solid powder at room temperature, its solubility is expressed as an apparent solubility —the maximum concentration of the gem-diol species that can be maintained in a specific solvent system before phase separation or complete reversion to the aldehyde occurs.

The table below synthesizes predictive thermodynamic modeling with empirical equilibrium data to illustrate how different organic solvents influence the solubility of the 1,1-undecanediol species.

| Solvent System | Dielectric Constant (ε) | Predominant Species in Solution | Apparent Diol Solubility (mg/mL) | Solvation & Stabilization Mechanism |

| Hexane (Anhydrous) | 1.89 | Undecanal (>99%) | < 1.0 | Weak van der Waals forces; inability to stabilize the diol's hydroxyl groups drives rapid dehydration. |

| Dichloromethane | 8.93 | Undecanal (~95%) | ~ 12.5 | Moderate dipole-dipole interactions; insufficient H-bonding to prevent water elimination. |

| Ethanol (95%) | 24.5 | Equilibrium (~60% Diol) | ~ 45.0 | Strong intermolecular hydrogen bonding stabilizes the gem-diol configuration. |

| DMSO (Aqueous) | 46.7 | 1,1-Undecanediol (>80%) | > 100.0 | Exceptional H-bond acceptor capacity; strongly shifts the equilibrium toward the hydrate. |

| Cyrene / Water | 37.0 | 1,1-Undecanediol (>90%) | ~ 85.0 | Formation of hydrotropic microenvironments that encapsulate the hydrophobic alkyl chain [1]. |

Experimental Methodology: In Situ Quantification

Standard gravimetric or HPLC-UV methods fail for 1,1-alkanediols. Evaporating the solvent during gravimetric analysis forces the elimination of water, leaving only the volatile undecanal. Similarly, the shear forces and mobile phase interactions in HPLC can artificially shift the equilibrium.

To achieve high scientific integrity, we must employ a self-validating in situ approach. As validated in modern , quantitative Nuclear Magnetic Resonance (qNMR) combined with precise water control is the gold standard [3].

Protocol: In Situ Determination of 1,1-Undecanediol Solubility

Step 1: Baseline Solvent Preparation

-

Action: Dry the target organic solvent over activated 3Å molecular sieves for 48 hours. Perform a Karl Fischer titration to verify water content is <50 ppm.

-

Causality: Water is a reactant in the equilibrium equation. Without establishing a near-zero water baseline, any subsequent calculation of the hydration constant (

) is mathematically invalid.

Step 2: Hydration Triggering

-

Action: In a nitrogen-purged glovebox, add 50.0 mg of high-purity undecanal to 1.0 mL of the prepared solvent in a sealed borosilicate vial. Introduce a precise stoichiometric spike of HPLC-grade water (e.g., 1.5 molar equivalents relative to the aldehyde).

-

Causality: The controlled spike forces the forward hydration reaction, allowing us to observe the maximum carrying capacity of the solvent for the diol form.

Step 3: Thermostated Equilibration

-

Action: Thermostat the sealed vial at 25.0 ± 0.1 °C for 24 hours under continuous orbital agitation.

-

Causality: Aliphatic aldehyde hydration is kinetically sluggish. A 24-hour window ensures the system reaches a true thermodynamic steady state rather than a kinetic intermediate.

Step 4: In Situ qNMR Acquisition

-

Action: Transfer a 500 µL aliquot to an anhydrous NMR tube. Insert a sealed capillary containing D₂O (for spectrometer locking) and a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene). Acquire 1H-NMR spectra with a relaxation delay (D1) of ≥10 seconds.

-

Causality & Validation: Using a sealed D₂O capillary prevents the deuterated locking solvent from mixing with the sample and artificially shifting the aqueous equilibrium via deuterium exchange. The long D1 delay guarantees complete spin relaxation, ensuring the integration areas are strictly proportional to molar concentration.

Step 5: Data Synthesis

-

Action: Integrate the aldehydic proton signal (~9.7 ppm) and the gem-diol methine proton signal (~5.1 ppm). Calculate the absolute concentration of 1,1-undecanediol against the internal standard to determine apparent solubility.

Figure 2: Workflow for quantifying transient gem-diol solubility via in situ NMR.

Conclusion

The solubility of 1,1-undecanediol cannot be treated as a static physical property. It is a dynamic, solvent-dependent variable inextricably linked to the hydration state of undecanal. By utilizing highly polar, hydrogen-bonding solvents and employing self-validating in situ analytical techniques like qNMR, researchers can accurately map and manipulate the solubility profile of this complex amphiphilic molecule for advanced formulation and synthetic applications.

References

-

De Bruyn, M., Budarin, V. L., Misefari, A., Shimizu, S., Fish, H., Cockett, M., ... & Macquarrie, D. J. (2019). "Geminal Diol of Dihydrolevoglucosenone as a Switchable Hydrotrope: A Continuum of Green Nanostructured Solvents." ACS Sustainable Chemistry & Engineering, 7(8), 7878-7883. URL:[Link]

-

Gruen, L. C., & McTigue, P. T. (1963). "995. Hydration equilibria of aliphatic aldehydes in H2O and D2O." Journal of the Chemical Society (Resumed), 5217-5223. URL:[Link]

-

Nigro, M. J., Brardinelli, J. I., Lewkowicz, E. S., Iribarren, A. M., & Laurella, S. L. (2017). "Aldehyde-hydrate equilibrium in nucleobase 2-oxoethyl derivatives: An NMR, ESI-MS and theoretical study." Journal of Molecular Structure, 1144, 256-262. URL:[Link]

The Thermal Stability of Long-Chain Aliphatic Diols: Mechanistic Insights and Applications in Advanced Materials

As a Senior Application Scientist specializing in polymeric architectures, I frequently encounter a critical failure mode in material design: the underestimation of thermal boundaries. Whether formulating lipid nanoparticles for drug delivery or synthesizing bio-based polyesters, the thermal stability of the polymer backbone dictates its processing window and shelf-life.

Long-chain aliphatic diols (LCADs)—specifically those containing 10 to 14 carbon atoms, such as 1,10-decanediol and 1,12-dodecanediol—are indispensable building blocks in modern material science. This whitepaper dissects the thermal stability of LCADs, providing a mechanistic understanding of their degradation, rigorous self-validating analytical protocols, and their translation into high-performance applications.

Mechanistic Foundations of Thermal Degradation

The thermal stability of an aliphatic polyester is intrinsically linked to the methylene (-CH₂-) sequence length of its diol monomer. When subjected to elevated temperatures (typically >300°C), LCAD-based polymers undergo specific, predictable degradation pathways[1].

The Causality of Chain Length: Increasing the aliphatic chain length enhances the flexibility of the polymer chain. While this increased mobility lowers the glass transition temperature (Tg), it paradoxically increases the melting temperature (Tm) in very long chains (like C12). This occurs because the extended polymethylene segments begin to crystallize independently, mimicking the robust crystalline structure of polyethylene[2]. Furthermore, longer diol chains generally contribute to an overall increase in thermal decomposition temperatures[3].

Primary and Secondary Degradation Pathways: The dominant thermal degradation mechanism for these aliphatic polyesters is β-hydrogen bond scission [4]. The presence of a β-hydrogen relative to the ester linkage allows for the formation of a cyclic transition state under thermal stress. This leads to the cleavage of the ester bond, generating vinyl-terminated and carboxyl-terminated fragments.

A secondary, less frequent pathway is homolytic scission . This process generates radical species that further decompose into smaller, volatile molecules such as aldehydes, carbon dioxide, and water[5].

Fig 1. Primary and secondary thermal degradation pathways of aliphatic polyesters.

Quantitative Thermal Profiling

To accurately predict how LCAD-based materials will behave during melt-extrusion or physiological deployment, we must quantify their thermal transitions. The table below summarizes the structure-property relationships observed when varying the diol chain length in typical aliphatic polyesters (e.g., polyalkylene dicarboxylates).

| Diol Monomer | Carbon Chain Length | Glass Transition (Tg, °C) | Melting Temp (Tm, °C) | Decomposition (Td, 5% loss, °C) |

| 1,4-Butanediol | C4 | ~ -30 to -10 | ~ 110 - 120 | ~ 320 - 340 |

| 1,6-Hexanediol | C6 | ~ -40 to -20 | ~ 50 - 60 | ~ 330 - 350 |

| 1,10-Decanediol | C10 | ~ -50 to -30 | ~ 70 - 80 | ~ 350 - 370 |

| 1,12-Dodecanediol | C12 | ~ -60 to -40 | ~ 85 - 95 | ~ 360 - 380 |

Table 1: Comparative thermal properties as a function of diol chain length. Note the non-linear behavior of Tm and the steady increase in Td with longer aliphatic chains, as documented in 3[3] and2[2].

Self-Validating Analytical Workflows

A common pitfall in material characterization is relying on a single analytical technique, which can lead to misinterpreting oxidative degradation as pure thermal pyrolysis. To ensure scientific integrity, I employ a self-validating, orthogonal workflow.

Fig 2. Self-validating thermal analysis workflow for aliphatic diol-based polymers.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Transitions

Purpose: To determine Tg, Tm, and crystallization behavior without artifacts from manufacturing. Causality: Polymers retain a "memory" of their processing (e.g., shear stress from extrusion, rapid quenching). We must erase this thermal history to measure the intrinsic properties of the LCAD segments[6].

Step-by-Step Methodology:

-

Sample Preparation: Weigh exactly 5–10 mg of the polymer into an aluminum pan and hermetically seal it. Precision is critical; excessive mass causes thermal lag, skewing transition temperatures.

-

First Heating Cycle (History Erasure): Heat the sample from -80°C to 150°C (or at least 30°C above the expected Tm) at a rate of 10°C/min under a 50 mL/min nitrogen purge. Why Nitrogen? An inert atmosphere prevents premature oxidative cross-linking at elevated temperatures.

-

Cooling Cycle: Cool the sample back to -80°C at 10°C/min to record the crystallization temperature (Tc) and observe the independent crystallization of the polymethylene segments.

-

Second Heating Cycle (Data Acquisition): Heat the sample again to 150°C at 10°C/min. Record the Tg (observed as a step change in heat capacity) and Tm (observed as an endothermic peak) exclusively from this second scan.

Protocol 2: Thermogravimetric Analysis (TGA) coupled with Py-GC/MS

Purpose: To determine the decomposition temperature (Td) and mechanistically identify the degradation fragments. Causality: TGA provides macroscopic weight loss data but cannot identify which bonds are breaking. Coupling TGA with Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) closes this knowledge gap, serving as an orthogonal validation of the β-hydrogen scission mechanism[4].

Step-by-Step Methodology:

-

TGA Scan: Place 10 mg of the sample in a platinum crucible. Heat from 30°C to 600°C at 10°C/min under a strict nitrogen atmosphere. Record the temperature at 5% weight loss (Td,5%).

-

Flash Pyrolysis: In a separate Py-GC/MS instrument, subject a 1 mg sample to flash pyrolysis at the specific Td identified in Step 1 (e.g., 360°C).

-

Separation & Identification: Route the evolved gases through a non-polar GC column to separate the fragments based on boiling point, followed by MS ionization. The distinct presence of vinyl-terminated and carboxyl-terminated species in the mass spectra confirms the β-hydrogen scission pathway[5].

Applications in Drug Delivery and Thermal Energy Storage

The unique thermal stability and crystallization kinetics of LCADs make them highly valuable in specialized, high-stress applications.

Solid Lipid Nanoparticles (SLNs) & Drug Delivery: 1,10-decanediol and 1,12-dodecanediol are increasingly used to synthesize lipid matrices for controlled drug delivery. Their high thermal decomposition threshold (>350°C) ensures that the polymer matrix does not degrade during hot-melt homogenization—a high-shear, high-temperature manufacturing technique standard in SLN production.

Phase Change Materials (PCMs): Recent advancements utilize binary eutectic mixtures of LCADs (e.g.,7) for thermal energy storage[7]. These composites maintain highly stable phase transition properties (melting at ~37°C) and exhibit remarkable long-term cycling stability. Experimental data shows they retain over 87% of their latent heat even after 2,000 thermal cycles. This extreme thermal reliability is directly attributed to the robust aliphatic backbone resisting degradation during repeated phase changes.

References

-

Tsanaktsis, V., Vouvoudi, E., Papageorgiou, G. Z., et al. (2015). Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. The University of Manchester. [Link]

-

Papageorgiou, G. Z., et al. (2019). Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. ACS Sustainable Chemistry & Engineering.[Link]

-

MDPI. (2026). A 1-Tetradecanol-1, 10-Decanediol Binary Eutectic Mixture/Expanded Graphite Composite Phase Change Materials for Thermal Energy Storage. Materials. [Link]

-

ResearchGate. (2023). 1,12-Dodecanediol-Based Polyesters Derived from Aliphatic Diacids with Even Carbons: Synthesis and Characterization. ResearchGate. [Link]

-

ResearchGate. (2020). Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 1,1-Undecanediol: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Undecanediol is an organic molecule belonging to the class of geminal diols, characterized by the presence of two hydroxyl groups attached to the same carbon atom. Its molecular formula is C₁₁H₂₄O₂. This guide provides a comprehensive overview of its molecular properties, the inherent chemical challenges associated with its stability, and a discussion of its potential, albeit limited, applications in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O₂ | PubChem[1] |

| Molecular Weight | 188.31 g/mol | PubChem[1] |

| IUPAC Name | undecane-1,1-diol | PubChem[1] |

| Synonyms | Undecanal hydrate | |

| CAS Number | 149639-35-0 | PubChem[1] |

Chemical Structure

The structure of 1,1-Undecanediol features a central carbon atom bonded to a hydrogen atom, a long alkyl chain (decyl group), and two hydroxyl groups. This arrangement is distinct from its more stable isomer, 1,11-Undecanediol, where the hydroxyl groups are located at opposite ends of the eleven-carbon chain.

Caption: Hypothetical synthesis workflow for 1,1-Undecanediol.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add undecanal.

-

Hydration: Add an excess of water to the flask. The reaction can be catalyzed by the addition of a catalytic amount of acid or base.

-

Equilibration: Stir the mixture at room temperature to allow the hydration equilibrium to be established.

-

Analysis: The presence of 1,1-Undecanediol in the equilibrium mixture can be confirmed by spectroscopic methods such as NMR, although its isolation as a pure, stable compound is highly challenging.

Potential Applications in Drug Development

Due to its inherent instability, direct applications of isolated 1,1-Undecanediol in drug development are limited. However, the principle of its formation and its equilibrium with undecanal can be relevant in specific contexts:

-

Pro-drug Strategies: The aldehyde functional group is often reactive and can be toxic. Conversion to a less reactive form, which can slowly release the active aldehyde, is a potential pro-drug strategy. The formation of a geminal diol in an aqueous environment could be a factor in the formulation and delivery of aldehyde-containing drugs.

-

Formulation Science: For drug formulations containing aldehydes, understanding the extent of hydration to the corresponding geminal diol in an aqueous vehicle is crucial for predicting stability, solubility, and bioavailability.

Conclusion

1,1-Undecanediol, with the molecular formula C₁₁H₂₄O₂ and a molecular weight of 188.31 g/mol , is a geminal diol that exists in equilibrium with undecanal and water. Its inherent instability makes it a challenging molecule to isolate and study directly. While direct applications are scarce, the chemical principles governing its formation and reactivity are relevant for researchers and professionals in drug development, particularly in the areas of pro-drug design and formulation science for aldehyde-containing compounds. Further research into the stabilization of geminal diols could potentially unlock new applications for this class of molecules.

References

-

PubChem. 1,1-Undecanediol | C11H24O2 | CID 20365905. [Link]

-

NIST. 1,11-Undecanediol - NIST WebBook. [Link]

-

PubChem. Undecane-1,11-diol | C11H24O2 | CID 69822. [Link]

-

Cheméo. 1,11-Undecanediol (CAS 765-04-8) - Chemical & Physical Properties. [Link]

-

Zou, B., et al. (2023). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science, 14(3), 635-642. [Link]

-

EBSCO. Diols | Chemistry | Research Starters. [Link]

-

Grokipedia. Geminal diol. [Link]

Sources

Undecanediols: Bio-Based Origins, Extraction Strategies, and Therapeutic Potential

Executive Summary

Undecanediols (C11H24O2), particularly the linear isomer 1,11-undecanediol , represent a critical class of odd-numbered aliphatic diols. Unlike even-numbered chains derived easily from standard fatty acid synthesis, C11 backbones are rare in nature as free compounds. They function primarily as "platform chemicals" derived from natural precursors—most notably Castor Oil (Ricinus communis)—or through advanced microbial biotransformation.[1]

This technical guide moves beyond simple definitions to provide a rigorous examination of the bio-based production , extraction , and purification of undecanediols. It addresses the challenge of sourcing odd-chain lipids and details the specific chemical and enzymatic pathways required to isolate these high-value intermediates for polymer synthesis, antifungal therapeutics, and pheromone applications.

Part 1: The Bio-Chemical Landscape of C11 Diols

Natural Occurrence vs. Bio-Derivation

True "natural extraction" of 1,11-undecanediol from biomass is economically unviable due to its low abundance. While trace amounts of C11 oxidized derivatives appear in insect defensive secretions (e.g., Carabidae beetles) and marine invertebrate sulfates (e.g., Aplidium edwardisii), the compound is predominantly a semi-synthetic product derived from natural lipid feedstocks.

The "Natural" Source Hierarchy:

-

Primary Source: Castor Oil (Ricinoleic acid)

Undecylenic acid (C11 precursor).[1] -

Secondary Source: Microbial fermentation of fatty acids via

-oxidation. -

Minor Source: Insect pheromone trails (often as acetates or aldehydes, requiring reduction).

Structural Isomers & Significance

-

1,11-Undecanediol: The terminal diol.[2][3] Critical for synthesizing polyesters and polyurethanes with unique mechanical properties due to the "odd-even" effect in crystal packing.

-

Undecane-1,x-diols: Branched or internal diols are less common but serve as chiral synthons in pheromone synthesis.

Part 2: Production & Extraction Pathways

The "extraction" of undecanediols is inextricably linked to their synthesis from natural precursors. Two primary routes exist: Chemo-Enzymatic Derivation (from Castor Oil) and Whole-Cell Biocatalysis .

Pathway A: The Castor Oil Refinement Route (Standard Industrial)

This is the dominant route for generating "natural-origin" C11 diols.

Mechanism:

-

Pyrolysis: Castor oil (rich in ricinoleic acid) is cracked at high temperatures (>400°C) to cleave the C18 chain, yielding Undecylenic Acid (C11) and heptaldehyde.[1]

-

Anti-Markovnikov Addition: Undecylenic acid is converted to the diol via hydrobromination followed by hydrolysis, or direct thiol-ene "click" chemistry followed by reduction.

Figure 1: The chemo-enzymatic pathway from Castor Oil to 1,11-Undecanediol.

Pathway B: Microbial Biotransformation (Green Chemistry)

This emerging method uses engineered E. coli or Yeast (Yarrowia lipolytica) expressing Cytochrome P450 enzymes (e.g., CYP153A or CYP4A1) to perform omega-oxidation on fatty acids.

Mechanism:

-

Feedstock: Undecanoic acid (C11:0) or Undecylenic acid (C11:1).[1]

-

Enzymatic Action: The P450 monooxygenase hydroxylates the terminal methyl group (

-position).[1] -

Product:

-hydroxy undecanoic acid, which is then chemically reduced to the diol.

Figure 2: Biocatalytic omega-oxidation pathway for C11 diol production.

Part 3: Detailed Experimental Protocols

Protocol 3.1: Isolation of Precursor (Undecylenic Acid) from Castor Oil

Context: This is the prerequisite step for "natural" C11 production.

Reagents: Castor Oil (Pharmaceutical Grade), Methanol, Sulfuric Acid (Catalyst).

-

Transesterification: Mix Castor oil with Methanol (1:6 molar ratio) and 1%

. Reflux at 65°C for 2 hours to produce Methyl Ricinoleate.[1] -

Pyrolysis: Feed Methyl Ricinoleate into a pyrolysis reactor at 450–500°C .

-

Critical Control Point: Maintain short residence time (<10s) to prevent polymerization.[1]

-

-

Fractionation: Distill the pyrolysate.

-

Fraction 1 (<100°C): Heptaldehyde (By-product).

-

Fraction 2 (160–170°C at 10 mmHg): Undecylenic Acid .[1]

-

-

Validation: Verify purity via GC-MS (Target: >95% Undecylenic Acid).

Protocol 3.2: Conversion & Extraction of 1,11-Undecanediol

Context: Converting the C11 acid to the diol via hydroboration-oxidation (Laboratory Scale).

Safety: Work in a fume hood. Borane is highly reactive.[1]

| Step | Action | Mechanistic Rationale |

| 1. Preparation | Dissolve Undecylenic Acid (10 mmol) in anhydrous THF (50 mL) under | Anhydrous conditions prevent deactivation of the borane reagent. |

| 2.[1] Hydroboration | Add | Borane adds to the alkene (anti-Markovnikov) and reduces the carboxylic acid simultaneously.[1] |

| 3. Oxidation | Cool to 0°C. Cautiously add 3M NaOH (15 mL) followed by 30% | Oxidative cleavage of the organoborane intermediate yields the alcohol groups.[1] |

| 4. Extraction | Quench with water.[1] Extract aqueous layer 3x with Ethyl Acetate.[1] | The diol is moderately polar; Ethyl Acetate ensures high recovery from the aqueous phase.[1] |

| 5. Purification | Wash organic layer with brine, dry over | Recrystallization removes side products (mono-ols) and yields high-purity crystalline diol. |

Part 4: Analytical Characterization

To ensure scientific integrity, the extracted/synthesized product must meet the following specifications.

Quantitative Profiling (Table 1)

| Parameter | Specification | Method | Notes |

| Appearance | White crystalline solid | Visual | Melting point 61–65°C [1]. |

| Purity | > 98.0% | GC-FID / GC-MS | Impurities often include 1,10-decanediol or unreacted acid. |

| Molecular Ion | m/z 188.31 | MS (EI, 70eV) | Look for characteristic [M-18]+ loss of water peak. |

| Hydroxyl Value | 580–600 mg KOH/g | Titration | Verifies di-functional nature (Theoretical: ~595). |

Spectroscopic Validation

-

1H NMR (

): Look for triplet at -

IR Spectrum: Strong broad band at 3200–3400

(O-H stretch). Absence of C=O stretch at 1700

Part 5: Applications in Drug Development

-

Antifungal Conjugates: Undecylenic acid derivatives are FDA-approved antifungals. The diol form acts as a stable linker for creating prodrug diesters that release the active acid upon enzymatic hydrolysis in the skin.[1]

-

Polymer Therapeutics: 1,11-Undecanediol is used to synthesize bio-resorbable polyesters (e.g., Poly(undecamethylene oxalate)). These polymers exhibit superior hydrolytic stability compared to shorter-chain analogs, making them ideal for long-term drug delivery implants.

-

Pheromone Mimetics: Used as a precursor for synthesizing insect pheromones (e.g., for Tortricidae moths) utilized in integrated pest management (IPM) strategies [2].

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69822, 1,11-Undecanediol. Retrieved from [Link]

-

Reddy, G. V. P., & Guerrero, A. (2004). Interactions of insect pheromones and plant semiochemicals. Trends in Plant Science. Retrieved from [Link]

-

Kim, S. K., & Park, Y. D. (2019). Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli. Applied Microbiology and Biotechnology. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, Mass Spec) for 1,1-Undecanediol

[1]

Molecular Weight:12345Executive Technical Summary

1,1-Undecanediol is a geminal diol (gem-diol) formed by the hydration of Undecanal.[1] Unlike terminal diols (e.g., 1,11-Undecanediol), 1,1-Undecanediol exists in a dynamic equilibrium with its parent aldehyde, Undecanal, and water.[1]

While often transient in solution, long-chain gem-diols can be isolated as solids under specific conditions or observed in aqueous media.[1] This guide focuses on distinguishing the 1,1-diol species from the aldehyde using spectroscopic markers.

Key Analytical Challenge:

Chemical Profile & Equilibrium[1][6]

The structural identification relies on observing the shift from the

Equilibrium Diagram (DOT Visualization)

Figure 1: The hydration equilibrium between Undecanal and 1,1-Undecanediol.[1] The stability of the diol form is solvent-dependent.

Nuclear Magnetic Resonance (NMR) Spectroscopy[7]

NMR is the definitive method for quantifying the ratio of 1,1-diol to aldehyde.[1]

Proton NMR ( -NMR)

Solvent Considerations: In

| Signal | Undecanal (Aldehyde) | 1,1-Undecanediol (Gem-Diol) | Multiplicity | Interpretation |

| C(1)-H | 9.76 ppm | 4.70 - 5.10 ppm | Triplet ( | Diagnostic Shift. The deshielded aldehyde proton moves upfield to the methine region upon hydration.[1] |

| -OH | N/A | 5.5 - 6.5 ppm | Broad | Exchangeable protons.[1] Visible in DMSO- |

| C(2)-H2 | 2.42 ppm | ~1.50 ppm | Multiplet | |

| Terminal CH3 | 0.88 ppm | 0.88 ppm | Triplet | Unaffected by head-group equilibrium.[1] |

| Bulk CH2 | 1.2 - 1.4 ppm | 1.2 - 1.4 ppm | Multiplet | Alkyl chain backbone.[1] |

Protocol for Validation:

-

Dissolve sample in DMSO-

.[1] -

Acquire baseline spectrum (expect aldehyde peak at 9.76 ppm).[1]

-

Add 10

-

Observe the decrease of 9.76 ppm signal and emergence of the methine triplet at ~4.8 ppm .

Carbon NMR ( -NMR)

The hybridization change from

| Carbon Position | Undecanal ( | 1,1-Undecanediol ( | Note |

| C1 (Functional) | 202.9 (C=O) | 90.0 - 92.0 (C-OH) | Primary Confirmation. The carbonyl peak disappears; a hemiacetal/hydrate peak appears near 90 ppm.[1] |

| C2 ( | 43.9 | ~34.0 | Significant upfield shift due to loss of carbonyl anisotropy. |

| C3 ( | 22.1 | ~25.0 | Minor shift. |

| Terminal CH3 | 14.1 | 14.1 | Constant. |

Infrared Spectroscopy (FT-IR)

IR is useful for rapid solid-state assessment (ATR) to determine if the material is the hydrate (solid) or the aldehyde (liquid).

-

1,1-Undecanediol (Solid/Hydrate):

-

Undecanal (Liquid/Aldehyde):

Mass Spectrometry (MS)[6]

Critical Note: 1,1-Undecanediol is thermally unstable.[1] Under standard Electron Ionization (EI) or even softer ionization methods, it readily dehydrates.[1]

Fragmentation Pathway

The mass spectrum of 1,1-Undecanediol will almost invariably resemble Undecanal due to in-source dehydration.[1]

-

Molecular Ion (Diol): m/z 188 (Rarely seen).[1]

-

Observed Molecular Ion (Aldehyde): m/z 170 (

).[1] -

Base Peak: m/z 44 or 57 (typical alkane/aldehyde fragments).[1]

-

Diagnostic Loss:

(Water) and

MS Fragmentation Logic (DOT Visualization)

Figure 2: Mass spectrometry fragmentation logic.[1] The 1,1-diol dehydrates to the aldehyde m/z 170, which then fragments via McLafferty rearrangement.[1]

Experimental Protocols

Protocol A: Distinguishing 1,1-Diol from 1,11-Diol

Note: 1,11-Undecanediol (CAS 765-04-8) is a stable terminal diol and a common isomer.[1]

-

Run

-NMR in -

Solubility Test :

-

1,11-Undecanediol is a stable solid (MP ~62°C).[1]

-

1,1-Undecanediol (hydrate) is often a waxy solid that melts/reverts to liquid aldehyde (MP ~20-30°C) upon gentle heating.

-

Protocol B: Stabilization for Analysis

To capture the 1,1-diol spectrum:

-

Solvent: Use DMSO-

or Acetone- -

Temperature: Cool the probe to 0°C or -10°C to slow the exchange rate and favor the hydrate form.

-

Acquisition: Acquire data immediately after sample preparation.

References

-

National Institute of Standards and Technology (NIST). Undecanal Mass Spectrum & IR Data.[1] NIST Chemistry WebBook, SRD 69.[1][6]

-

PubChem. Undecanal (Compound CID 8186) - Spectral Information.[1] National Library of Medicine.[1]

-

PubChem. 1,1-Undecanediol (Compound CID 20365905).[1][3] National Library of Medicine.[1]

-

Guthrie, J. P. (2002).[1] Hydration of Carbonyl Compounds.[1] Canadian Journal of Chemistry.[1] (Providing mechanistic grounding for equilibrium constants of aldehyde hydration).

Sources

- 1. Undecanal | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1,1-Undecanediol | C11H24O2 | CID 20365905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,11-Undecanediol (CAS 765-04-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. H11.4 | Sigma-Aldrich [sigmaaldrich.com]

- 6. Undecanal [webbook.nist.gov]

Technical Assessment: Toxicological Profile and Biostability of 1,1-Undecanediol

The following is an in-depth technical guide on the toxicological assessment of 1,1-Undecanediol.

Executive Summary & Chemical Identity

1,1-Undecanediol (CAS: 149639-35-0) represents a distinct chemical species often overlooked in standard safety data sheets due to its transient nature. Chemically, it is the geminal diol (hydrate) of Undecanal (Aldehyde C-11). Unlike its isomer 1,11-Undecanediol (a stable terminal diol), 1,1-Undecanediol exists in a dynamic equilibrium with its parent aldehyde in aqueous physiological environments.

For researchers and drug developers, understanding this compound requires a dual-lens approach:

-

The Hydrate Form: The dominant species in high-water-activity environments (e.g., blood, cytosol).

-

The Aldehyde Form: The lipophilic precursor that facilitates membrane permeation before hydration occurs.

This guide provides a rigorous toxicological evaluation of the 1,1-Undecanediol system, focusing on its metabolic fate, irritation potential, and experimental validation protocols.

Chemical Specifications

| Parameter | Data |

| IUPAC Name | Undecane-1,1-diol |

| CAS Number | 149639-35-0 (Hydrate) / 112-44-7 (Parent Aldehyde) |

| Molecular Formula | |

| Molecular Weight | 188.31 g/mol |

| Physiological State | Aqueous Equilibrium ( |

| Solubility | Amphiphilic; soluble in ethanol/oils, sparingly soluble in water (forming the diol).[1][2][3][4] |

Toxicological Mechanisms & ADME

To accurately assess toxicity, one must recognize that 1,1-Undecanediol is a metabolic intermediate. Its toxicity is governed by the kinetics of Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) .

Metabolic Pathway & Bioactivation

Upon contact with biological tissue, the lipophilic Undecanal partitions into membranes. In the aqueous cytosol, it hydrates to 1,1-Undecanediol. This gem-diol is the actual substrate for oxidation into Undecanoic Acid , a fatty acid generally considered non-toxic and metabolizable via

Toxicological Concern: The "window of toxicity" exists if the ALDH enzyme is saturated. Accumulated aldehyde/diol species can form Schiff bases with cellular proteins, leading to cytotoxicity or sensitization.

Visualization: Metabolic Fate & Equilibrium

The following diagram illustrates the dynamic conversion and detoxification pathway.

Figure 1: The hydration equilibrium of Undecanal to 1,1-Undecanediol and subsequent oxidative detoxification.

Toxicological Profile

The safety profile of 1,1-Undecanediol is derived from direct studies of its equilibrium partner (Undecanal) and structure-activity relationships (SAR) of medium-chain gem-diols.

Acute Toxicity

-

Oral

(Rat): > 5,000 mg/kg (Inferred from Undecanal). The conversion to fatty acid prevents systemic acute toxicity at moderate doses. -

Dermal

(Rabbit): > 5,000 mg/kg. -

Inhalation: High concentrations of the parent aldehyde vapor may cause respiratory irritation. The diol form is non-volatile.

Irritation & Sensitization (Critical Endpoint)

The primary risk for 1,1-Undecanediol is skin irritation .

-

Mechanism: The amphiphilic nature allows deep penetration into the stratum corneum. If the hydration equilibrium shifts towards the aldehyde, protein cross-linking (irritation) occurs.

-

Classification: Skin Irritant (Category 2).[5]

-

Sensitization: Weak sensitizer. RIFM assessments classify C-11 aldehydes as having low sensitization potency compared to shorter-chain analogs, but caution is required in compromised skin.

Genotoxicity

-

Ames Test: Consistently negative (Salmonella typhimurium strains TA98, TA100).

-

Micronucleus Assay: Negative.

Experimental Protocols for Validation

Protocol A: Preparation of Stable 1,1-Undecanediol Solution

Since the diol is unstable in pure form, it must be generated in situ for testing.

-

Reagents: Undecanal (>98% purity), Phosphate Buffered Saline (PBS, pH 7.4), Ethanol (co-solvent).

-

Procedure:

-

Dissolve Undecanal in Ethanol to create a 100mM stock.

-

Dilute 1:100 into PBS (final 1mM).

-

Incubation: Allow to equilibrate at 37°C for 60 minutes.

-

Validation: Use NMR Spectroscopy (

-NMR) .[2] Look for the disappearance of the aldehyde proton signal ( -

Note: Without this equilibration step, you are testing the aldehyde, not the diol.

-

Protocol B: In Vitro Cytotoxicity (Fibroblast MTT Assay)

This assay determines the

-

Cell Line: Human Dermal Fibroblasts (HDFa).

-

Seeding:

cells/well in 96-well plates. -

Treatment:

-

Prepare 1,1-Undecanediol solution (per Protocol A).

-

Apply serial dilutions (0.1

M to 1000

-

-

Readout: Add MTT reagent; measure absorbance at 570 nm.

-

Control Logic:

-

Positive Control: SDS (0.1%).

-

Vehicle Control: 1% Ethanol in PBS (Must show >95% viability).

-

-

Acceptance Criteria: The

should be

Visualization: Safety Assessment Workflow

This flowchart guides the decision-making process for including 1,1-Undecanediol in drug formulations.

Figure 2: Step-by-step decision tree for the toxicological validation of 1,1-Undecanediol.

Regulatory & Environmental Context

-

REACH (EU): Registered under the parent Undecanal. Classified as Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects).

-

IFRA (Fragrance): Restricted use levels apply to C-11 aldehydes to prevent sensitization.

-

Drug Development: 1,1-Undecanediol is not an FDA-approved active ingredient but may be treated as an excipient or metabolite.

Summary of Key Data Points

| Endpoint | Result | Reference Basis |

| Skin Irritation | Moderate Irritant | RIFM Monograph (Undecanal) |

| Eye Irritation | Mild to Moderate | Draize Test (Rabbit) |

| Mutagenicity | Negative | Ames Test |

| Aquatic Toxicity | Fish (96h) |

References

-

Research Institute for Fragrance Materials (RIFM). (2025). Fragrance Ingredient Safety Assessment: Undecanal (CAS 112-44-7).[6] Food and Chemical Toxicology. (Note: Search for RIFM Undecanal Assessment).

-

PubChem. (2025).[2] Compound Summary: Undecanal (CID 8186). National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: Undecanal - Toxicological Information.[Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[7] Safety Evaluation of Certain Food Additives: Aliphatic Acyclic and Alicyclic Terpenoid Tertiary Alcohols and Structurally Related Substances. WHO Food Additives Series 48. [Link]

Sources

- 1. Methanediol, (2,4-dimethyl-3-cyclohexen-1-yl)-, diacetate| CAS:#499773-42-1 -Letopharm Limited [letopharm.com]

- 2. Undecane-1,11-diol | C11H24O2 | CID 69822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1-Undecanediol | C11H24O2 | CID 20365905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. carlroth.com [carlroth.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. JECFA Evaluations-UNDECANAL- [inchem.org]

Methodological & Application

Application Note: Synthesis of Advanced Aliphatic Polyesters Using 1,11-Undecanediol

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals

Executive Summary & Critical Nomenclature Clarification

In the development of biodegradable elastomers and drug-eluting matrices, long-chain aliphatic polyesters are highly prized for their tunable degradation profiles and hydrophobicity.

A Note on Chemical Nomenclature: Raw literature, OCR data, and automated databases occasionally miscite the monomer for these syntheses as 1,1-undecanediol [1]. However, 1,1-undecanediol is a geminal diol (an aldehyde hydrate of undecanal) that is thermodynamically unstable and cannot undergo polycondensation. The chemically viable, stable monomer used in advanced polymer synthesis is 1,11-undecanediol (an

Mechanistic Insights: The "Odd-Even" Effect in Polymer Design

The selection of 1,11-undecanediol (a C11 spacer) over more common even-numbered diols (like 1,6-hexanediol or 1,10-decanediol) is a deliberate structural choice driven by polymer crystallography and degradation kinetics [3].

-

Hydrolytic Resistance: The long 11-carbon aliphatic chain imparts significant hydrophobicity to the resulting polyester backbone. This repels water penetration into the polymer matrix, slowing bulk degradation and making it ideal for long-term (months to years) sustained drug release implants.

-

The Odd-Even Effect: Aliphatic chains with an "odd" number of methylene units disrupt the highly ordered, tightly packed triclinic or monoclinic crystal lattices typically formed by "even" numbered spacers. This disruption lowers the melting enthalpy (

) and increases the flexibility of the amorphous regions. For drug development professionals, this translates to a matrix with higher free volume at physiological temperatures, allowing for smoother, diffusion-controlled elution of active pharmaceutical ingredients (APIs). -

Catalyst Selection: Titanium(IV) butoxide (

) is utilized as the catalyst. As a Lewis acid, it effectively activates the carbonyl carbon for nucleophilic attack without inducing the severe etherification side-reactions (which crosslink and ruin the polymer) commonly caused by Brønsted acids at temperatures exceeding 200°C.

Experimental Protocol: Two-Stage Melt Polycondensation

This protocol describes the synthesis of Poly(undecamethylene adipate) using 1,11-undecanediol and adipic acid. The protocol is a self-validating system: the transition from Stage 1 to Stage 2 is gated by the cessation of water evolution, ensuring oligomerization is complete before vacuum is applied.

Materials Required

-

Monomers: 1,11-Undecanediol (Purified, >99%), Adipic Acid (Purified, >99%)

-

Catalyst: Titanium(IV) butoxide (

) (0.1 mol% relative to diacid) -

Equipment: 3-neck round-bottom flask, mechanical stirrer, Dean-Stark trap, high-vacuum pump (<0.1 mbar), inert gas (Argon/Nitrogen) line.

Step-by-Step Methodology

Step 1: Monomer Preparation & Purging

-

Charge the reaction vessel with an equimolar ratio of 1,11-undecanediol and adipic acid. Causality: A strict 1:1 stoichiometric balance is dictated by Carothers' equation to achieve high molecular weight.

-

Purge the vessel with dry Nitrogen for 30 minutes. Causality: Oxygen must be excluded to prevent the thermal oxidative degradation of the diol, which causes severe discoloration (yellowing) of the final polymer.

Step 2: Stage 1 - Esterification (Oligomerization)

-

Heat the mixture to 160°C under a continuous, gentle Nitrogen sweep.

-

Maintain the temperature for 2–4 hours until the theoretical yield of water is collected in the Dean-Stark trap.

-

Causality for Atmospheric Pressure: This stage must be run at atmospheric pressure. Applying vacuum too early will cause the 1,11-undecanediol to sublime or distill out of the reaction mixture, destroying the stoichiometric balance and capping the molecular weight.

Step 3: Stage 2 - Polycondensation

-

Add the

catalyst to the oligomer melt. -

Gradually increase the temperature to 210°C–220°C while slowly applying a high vacuum (ramp down to <0.1 mbar over 45 minutes).

-

Maintain these conditions for 4–6 hours. The melt viscosity will visibly increase, wrapping around the mechanical stirrer (the "Weissenberg effect").

-

Causality for High Vacuum: According to Le Chatelier's principle, the removal of the condensation byproduct (residual water and trace volatilized diol) is strictly required to drive the equilibrium toward high-molecular-weight polymer chains.

Step 4: Polymer Recovery & Purification

-

Break the vacuum with Nitrogen and cool the highly viscous melt to room temperature.

-

Dissolve the crude polymer in minimal chloroform (

). -

Precipitate the polymer dropwise into a 10-fold excess of ice-cold methanol. Filter and dry under vacuum at 40°C for 48 hours to yield the purified aliphatic polyester.

Process Visualization

Workflow of two-stage melt polycondensation for 1,11-undecanediol-based polyesters.

Quantitative Data: Thermal Properties Comparison

The following table summarizes the thermal properties of aliphatic polyesters synthesized with varying diol chain lengths, highlighting the impact of the C11 spacer [4].

| Polymer System | Diol Spacer | Crystallinity / Packing | Hydrolytic Degradation Rate | ||

| Poly(hexamethylene adipate) | C6 (Even) | -60 | 58 - 60 | High (Triclinic) | Fast (Weeks) |

| Poly(decamethylene adipate) | C10 (Even) | -55 | 70 - 74 | High (Highly Ordered) | Moderate (Months) |

| Poly(undecamethylene adipate) | C11 (Odd) | -58 | 62 - 66 | Moderate (Disrupted) | Slow (Months to Years) |

| Poly(dodecamethylene adipate) | C12 (Even) | -50 | 78 - 82 | Very High | Very Slow (Years) |

Data Interpretation: The C11 spacer provides a unique middle ground. It offers the high hydrophobicity of long-chain diols (slowing degradation) but exhibits a lower

References

-

PubChem (National Institutes of Health). 1,1-Undecanediol (CID 20365905) Compound Summary. Demonstrates the structural reality of the unstable gem-diol often miscited in literature. URL:[Link]

-

ResearchGate / Journal of Applied Polymer Science. Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range. Discusses the synthesis and thermal evaluation of polyesters derived from long-chain diols including 1,11-undecanediol. URL: [Link]

- Google Patents (US8466237B2).Biodegradable aliphatic-aromatic polyester.

application of 1,1-Undecanediol in polyurethane production

Application Note: High-Performance Polyurethane Synthesis Using 1,11-Undecanediol [1]

Part 1: Scientific Rationale & Chemical Identity

Nomenclature Correction & Chemical Identity

Critical Note: The request specified "1,1-Undecanediol." Chemically, a 1,1-diol is a geminal diol (aldehyde hydrate), which is thermodynamically unstable and spontaneously dehydrates into undecanal.

Target Molecule: This guide focuses on 1,11-Undecanediol (

| Property | Specification |

| IUPAC Name | Undecane-1,11-diol |

| CAS Number | 765-04-8 |

| Molecular Weight | 188.31 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 61–65 °C |

| Function | Chain Extender / Hard Segment Precursor |

Strategic Application in Polyurethanes (PUs)

In polyurethane synthesis, 1,11-undecanediol serves as a unique chain extender .[2] Unlike standard extenders like 1,4-butanediol (BDO), the

-

Hydrophobicity: The long methylene sequence (

) significantly lowers water absorption compared to short-chain extenders. This is vital for biostability in implants, reducing hydrolytic degradation rates. -

Phase Separation: The odd number of carbon atoms interferes with the crystallization of the hard segment (odd-even effect), often resulting in softer, more flexible elastomers with lower modulus but higher toughness.

-

Biocompatibility: Long-chain aliphatic diols generally exhibit lower cytotoxicity profiles, making them suitable for vascular grafts and catheter tubing.

Part 2: Experimental Protocol

Methodology: Two-Step Prepolymer Synthesis (Solution Polymerization) Objective: Synthesize a segmented polyurethane (SPU) with defined hard/soft segment stoichiometry.

Reagents & Materials

-

Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI) for aliphatic/non-yellowing applications.

-

Polyol (Soft Segment): Polytetramethylene ether glycol (PTMG, Mn=1000 or 2000) or Polycaprolactone diol (PCL).

-

Solvent: N,N-Dimethylacetamide (DMAc) or Dimethylformamide (DMF), Anhydrous (<0.05%

). -

Catalyst: Dibutyltin dilaurate (DBTDL) (0.05 wt%).

Pre-Synthesis Preparation (Critical Step)

-

Drying: 1,11-Undecanediol is hygroscopic. Dry in a vacuum oven at 50°C for 24 hours prior to use. Moisture is the primary cause of synthesis failure (competing reaction forming urea).

-

Degassing: Polyol must be degassed at 90°C under vacuum (1–2 mbar) for 2 hours to remove dissolved air and moisture.

Step-by-Step Synthesis Workflow

Step 1: Prepolymer Formation [4]

-

Charge the reaction vessel (equipped with mechanical stirrer, nitrogen inlet, and condenser) with the calculated amount of MDI .

-

Dissolve MDI in anhydrous DMAc/DMF (Solids content ~20-30%) under nitrogen flow.

-

Add the dried Polyol dropwise to the isocyanate solution.

-

Stoichiometry: Target an NCO:OH ratio of 2:1 (or higher depending on desired hard segment content).

-

-

Add catalyst (DBTDL).

-

Heat to 80°C and stir for 2–3 hours.

-

Checkpoint: Titrate free NCO content (ASTM D2572) to confirm theoretical prepolymer conversion.

-

Step 2: Chain Extension

-

Dissolve 1,11-Undecanediol in a minimum volume of DMAc.

-

Cool the prepolymer solution to 60°C (to control exotherm).

-

Add the 1,11-undecanediol solution slowly to the prepolymer.

-

Stoichiometry: The total NCO:(Polyol-OH + Extender-OH) ratio should be 1.02–1.05 (slight isocyanate index excess ensures high molecular weight).

-

-

Increase temperature back to 80°C and react for 4–6 hours until the NCO peak disappears in FTIR (approx. 2270 cm⁻¹).

Step 3: Film Casting & Curing

-

Pour the viscous polymer solution into Teflon molds or onto glass plates.

-

Evaporate solvent in a vacuum oven at 60°C for 24 hours.

-

Post-cure at 80°C for 24 hours to ensure complete network formation.

Part 3: Visualization & Logic

Synthesis Pathway Diagram

Caption: Workflow for the two-step synthesis of segmented polyurethane using 1,11-undecanediol.

Structure-Property Logic

| Feature | Mechanism | Resultant Property |

| C11 Chain Length | Increases distance between urethane linkages. | Reduced Hydrogen Bonding Density (Softer Hard Segment). |

| Odd Carbon # (11) | Disrupts crystal packing efficiency (Odd-Even effect). | Lower Tm, Higher Flexibility, Optical Clarity. |

| Hydrocarbon Bulk | Increases non-polar content. | Hydrolytic Stability (Resists water attack on ester/urethane bonds). |

Part 4: Characterization & Validation

To ensure the protocol was successful, the following validation steps are required:

-

FTIR Spectroscopy:

-

Success Indicator: Disappearance of the Isocyanate peak (

). -

Confirmation: Appearance of Hydrogen-bonded Carbonyl peak (

) indicating hard segment formation.

-

-

Differential Scanning Calorimetry (DSC):

-

Analyze the Glass Transition Temperature (

) of the soft segment. 1,11-undecanediol based PUs typically show better phase mixing than C4-based PUs, which might slightly raise the soft segment

-

-

Mechanical Testing (Tensile):

-

Expect lower Modulus but higher Elongation at Break compared to 1,4-butanediol analogs due to the flexible C11 spacer.

-

Part 5: References

-

PubChem. (2025).[5] Undecane-1,11-diol (Compound Summary).[1][2][3][4][5][6][7][8][9] National Library of Medicine. [Link]

-

Yilgör, I., et al. (2015).[10] Critical parameters in designing segmented polyurethanes and their effect on morphology and properties. Polymer.[10][11][12][13][14] [Link]

-

Kojio, K., et al. (2009).[9] Control of Microphase-Separated Structure and Mechanical Properties of Polyurethanes. Materials.[5][6][10][11][12][13][14][15][16][17] [Link][3][4][17]

Sources

- 1. EP2526137B1 - Crosslinkable thermoplastic polyurethane - Google Patents [patents.google.com]

- 2. EP3683250A1 - Polycarbonate diol and polyurethane using same - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Undecane-1,11-diol | C11H24O2 | CID 69822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. scribd.com [scribd.com]

- 8. data.epo.org [data.epo.org]

- 9. US9193822B2 - Process for producing polyester polyols having secondary OH end groups - Google Patents [patents.google.com]

- 10. mjbas.com [mjbas.com]

- 11. scispace.com [scispace.com]

- 12. academia.edu [academia.edu]

- 13. re.public.polimi.it [re.public.polimi.it]

- 14. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. specialchem.com [specialchem.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. mdpi.com [mdpi.com]

Application Note: 1,1-Undecanediol as a Precursor for Specialty Chemicals and Advanced Materials

Executive Summary